molecular formula C7H6ClIO B2526780 2-Chloro-5-iodobenzyl alcohol CAS No. 1035155-69-1

2-Chloro-5-iodobenzyl alcohol

Cat. No. B2526780
Key on ui cas rn: 1035155-69-1
M. Wt: 268.48
InChI Key: ZKCHXDGUCIFRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09193751B2

Procedure details

A 100 mL of 4-necked flask equipped with thermometer and mechanical stirrer was charged with (2-chloro-5-iodophenyl)methanol (268.5 mg, 1 mmol), anhydrous ZnCl2 (136.3 mg, 1 mmol), dichloromethane (5.0 mL) and n-hexane (29 mL) under argon. After stirring for 10 min at 20 to 25° C., HBr (gas) was bubbled into the mixture for 10 min and a solution of phenol (197.6 mg, 2.1 mmol) in dry dichloromethane (3.0 mL) was added dropwise over 30 min. After bubbling HBr for additional 2 h, the mixture was refluxed for 3 days. The conversion was about 65%. The mixture was quenched with ice water (50 mL), extracted with ethyl acetate (2×30 mL), washed with water (2×30 mL), brine (30 mL), concentrated and the residue was purified by flash chromatography (PE:EA=25:1 as eluant, 200 mL) to give an off-white solid. Yield: 180 mg (52%). 1H NMR (CDCl3, 400 MHz): δ 7.44 (d, J=8.4 Hz, 2H), 7.03˜7.09 (m, 3H), 6.77 (d, J=8.4 Hz, 2H), 4.76 (s, 1H), 3.95 (s, 2H), 3.82 (s, 2H). MS ESI (m/z): 345 [M+1]+. 13C NMR (CDCl3, 100 MHz): δ 154.1, 141.4, 139.5, 136.6, 134.2, 131.2, 130.9, 130.1, 115.5, 91.67, 38.07.
Quantity
268.5 mg
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
136.3 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
197.6 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9]O.CCCCCC.[C:17]1([OH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>ClCCl.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:20]1[CH:21]=[CH:22][C:17]([OH:23])=[CH:18][CH:19]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
268.5 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)CO
Name
Quantity
29 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
136.3 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
197.6 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min at 20 to 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL of 4-necked flask equipped with thermometer and mechanical stirrer
CUSTOM
Type
CUSTOM
Details
HBr (gas) was bubbled into the mixture for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After bubbling HBr for additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with ice water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
washed with water (2×30 mL), brine (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (PE:EA=25:1 as eluant, 200 mL)
CUSTOM
Type
CUSTOM
Details
to give an off-white solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=C(CC2=CC=C(C=C2)O)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.